molecular formula C19H23BrN2O B10902389 1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine

1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10902389
M. Wt: 375.3 g/mol
InChI Key: ZZJGSEFOEXORJE-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with 4-methoxybenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromobenzyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H23BrN2O/c1-23-19-7-5-16(6-8-19)14-21-9-11-22(12-10-21)15-17-3-2-4-18(20)13-17/h2-8,13H,9-12,14-15H2,1H3

InChI Key

ZZJGSEFOEXORJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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